Cylocide
Description
Properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5.ClH/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCURWTAZOZXKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5.ClH, C9H14ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | CYTARABINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943324 | |
| Record name | 4-Imino-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (from aqueous ethanol) or fluffy white powder. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | CYTARABINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | CYTARABINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
69-74-9, 21028-03-5 | |
| Record name | CYTARABINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NSC526786 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cylocide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Imino-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-β-D-arabinofuranosylcytosine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
356 to 360 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | CYTARABINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Preparation Methods
Core Reaction Mechanism
The foundational approach involves arabinouridine as the starting material, leveraging hexamethyldisilazane (HMDS) for nitrogen substitution at the pyrimidine ring's 4-position oxygen. The reaction proceeds under solvent-free, pressurized conditions (5–20 kg/cm²) at 70–160°C for 10–80 hours. HMDS acts as both a silylating agent and a solvent, enabling direct displacement without requiring auxiliary catalysts.
Intermediate Formation
Post-reaction, the intermediate (II) is isolated via减压浓缩 (reduced-pressure concentration), recovering excess HMDS for reuse. This step achieves 95–98% HMDS recovery , critical for cost-efficiency. The intermediate is then dissolved in methanol, ethanol, or acetone for crystallization, yielding crude cytarabine with a purity of 85–90%.
Final Purification
Recrystallization in methanol elevates purity to ≥99% , validated by HPLC. The process avoids toxic solvents, aligning with green chemistry principles. Industrial batches report an average yield of 72–78% from arabinouridine.
Biomimetic Synthesis via Cytidine Modification
Acetylation and Cyclization
An alternative route begins with cytidine , which undergoes acetylation using acetylsalicyloyl chloride in acetonitrile/toluene (1:1 v/v) at 72°C. This step forms acetylcyclocytidine with 93–94% purity after ethyl acetate pulping and vacuum drying.
Deprotection and Hydrolysis
Acetylcyclocytidine is treated with 4M HCl in methanol at 40–45°C for 16 hours, cleaving the acetyl group to yield cyclocytidine hydrochloride. Subsequent hydrolysis with concentrated ammonia (26–28%) at 85°C for 0.5 hours opens the cyclocytidine ring, producing cytarabine free base.
Hydrochloride Salt Formation
The free base is dissolved in methanol and treated with 4M HCl-methanol, precipitating cytarabine hydrochloride. Final purification via isopropanol recrystallization achieves 99.5% purity with a total yield of 38.9% from cytidine .
Comparative Analysis of Methodologies
Yield and Purity Metrics
Industrial Scalability
The arabinouridine route requires high-pressure reactors , increasing capital costs but minimizing solvent waste. In contrast, the cytidine pathway uses standard glass-lined equipment but involves multi-step purification, raising operational complexity.
Advanced Process Optimization Strategies
Solvent Substitution
Recent trials replace toluene in the cytidine route with cyclopentyl methyl ether (CPME) , a greener solvent. This reduces toxicity while maintaining yields at 93–94%.
Catalytic Enhancements
Experimental use of zeolite catalysts in the HMDS-mediated reaction reduces reaction time from 80 to 40 hours, though pilot-scale validation is pending.
Environmental and Regulatory Considerations
Chemical Reactions Analysis
Types of Reactions
Cylocide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form uracil arabinoside.
Reduction: It can be reduced to form dihydrocytarabine.
Substitution: Various substitution reactions can occur at the cytosine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
Oxidation: Uracil arabinoside.
Reduction: Dihydrocytarabine.
Substitution: Halogenated derivatives of cytarabine.
Scientific Research Applications
Acute Myeloid Leukemia (AML)
Cylocide is a cornerstone treatment for AML. It is often used in combination regimens to enhance efficacy and reduce relapse rates.
- Case Study : In a recent clinical trial (VIALE-C), the combination of venetoclax and low-dose cytarabine demonstrated improved overall survival rates compared to standard therapies. The study reported a complete remission rate of 48% in the treatment group versus 13% in the control group .
Non-Hodgkin Lymphoma
This compound is utilized in various treatment protocols for non-Hodgkin lymphoma, often in combination with other chemotherapeutic agents.
- Case Study : A study investigating fertility preservation in patients undergoing chemotherapy for lymphoid tissue tumors included Cytarabine as part of the remission induction therapy. The results indicated that patients were able to achieve successful oocyte retrieval and preservation while undergoing treatment .
Central Nervous System (CNS) Lymphomas
Due to its ability to cross the blood-brain barrier, this compound has off-label applications in treating primary CNS lymphomas.
- Research Findings : Studies have shown that intrathecal administration of Cytarabine can lead to significant improvements in patient outcomes with CNS involvement .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties that influence its clinical application:
- Administration Routes : It is administered intravenously or intrathecally due to poor oral bioavailability.
- Metabolism : Primarily metabolized in the liver with renal clearance of its inactive metabolites .
Comparative Efficacy
The following table summarizes key studies comparing this compound with alternative treatments:
Mechanism of Action
Cylocide exerts its effects by inhibiting DNA synthesis specifically at the S-phase of the cell cycle. It is metabolized in vivo to cytarabine triphosphate, which competitively inhibits DNA polymerase. This inhibition prevents the elongation of DNA strands, leading to cell death. Additionally, this compound has antiviral and immunosuppressant activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cylocide belongs to the antimetabolite class of chemotherapeutic agents. Below is a detailed comparison with two functionally and structurally similar compounds: gemcitabine and capecitabine .
Structural and Mechanistic Comparison
Clinical Indications and Efficacy
Key Research Findings
- This compound vs. Gemcitabine : A study highlighted that this compound’s efficacy in leukemia is superior to gemcitabine due to its specific uptake via ENT-1, which is highly expressed in leukemic blasts. However, gemcitabine shows broader utility in solid tumors due to its dual mechanism of action .
- This compound vs. Capecitabine: this compound is administered intravenously and used in aggressive hematologic malignancies, whereas capecitabine’s oral formulation and 5-FU conversion make it suitable for outpatient solid tumor management .
- This compound N : A specialized formulation of cytarabine, this compound N® is indicated for refractory or relapsed AML and lymphoma, often used in high-dose consolidation therapy .
Biological Activity
Cylocide, a cyclotide derived from plants, has garnered attention for its diverse biological activities, particularly in antimicrobial and cytotoxic realms. Cyclotides are known for their unique structural stability and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Overview of Cyclotides
Cyclotides are small, cyclic peptides that exhibit a range of biological activities. They are primarily found in the Violaceae family of plants and have been shown to possess antimicrobial, antitumor, insecticidal, and hemolytic properties. Their unique structure allows them to maintain stability under extreme conditions, making them suitable candidates for pharmaceutical development.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MICs) for several cyclotides against selected bacteria:
| Cyclotide | Bacterial Strain | MIC (μM) |
|---|---|---|
| Cycloviolacin O2 | Acinetobacter baumannii | 4.2 |
| Cycloviolacin O2 | Bacillus subtilis | 2.1 |
| Vija 10 | Acinetobacter baumannii | 14.9 |
| Vija 12 | Bacillus subtilis | 14.3 |
These results indicate that cyclotides like Cycloviolacin O2 exhibit potent antibacterial effects, with complete bactericidal action observed at higher concentrations within a short time frame (2 hours) .
Time-Kill Kinetics
Time-kill kinetics studies further elucidate the rapid action of this compound against bacterial cells. For instance, Cycloviolacin O2 at a concentration of 4 MICs was able to eradicate A. baumannii within 2 hours, showcasing its potential as an effective antimicrobial agent .
Cytotoxicity Studies
This compound also exhibits cytotoxic properties, which are crucial for its potential application in cancer therapies. Cytotoxicity assays have revealed IC50 values ranging from 0.1 to 3.5 μM for various cyclotides . This indicates that these compounds can induce cell death in cancer cells at relatively low concentrations.
Case Studies
Case Study 1: Antitumor Activity in Cell Lines
A study investigating the effects of this compound on cancer cell lines demonstrated significant cytotoxicity against MV4-11 cells (a model for acute myeloid leukemia). The treatment resulted in a notable increase in apoptosis as indicated by annexin-V positivity, suggesting that this compound can trigger programmed cell death in malignant cells .
Case Study 2: In Vivo Efficacy
In vivo studies have also been conducted to assess the therapeutic potential of this compound. Animal models treated with cyclotide extracts showed reduced tumor growth rates compared to controls, highlighting the potential of these compounds in cancer treatment protocols.
The mechanisms underlying the biological activities of this compound involve disruption of microbial membranes and induction of apoptosis in cancer cells. The structural integrity of cyclotides allows them to interact effectively with cellular membranes, leading to cell lysis in bacteria and triggering apoptotic pathways in tumor cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
